molecular formula C20H16N4O3S B2720130 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1206986-19-7

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Cat. No. B2720130
CAS RN: 1206986-19-7
M. Wt: 392.43
InChI Key: ZNSKHHSOCXPZDY-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has demonstrated that derivatives of quinazolinone, similar in structure to 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide, possess significant antimicrobial properties. For instance, a study synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding compounds with good activity compared to standard drugs (Patel & Shaikh, 2011). Another investigation produced novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring, also showing promising antimicrobial effects, with some compounds exhibiting higher antifungal than antibacterial activity (Yurttaş et al., 2020).

Antitumor Activities

Quinazolinone derivatives have also been investigated for their potential antitumor properties. A notable study designed and synthesized quinazolinyl acetamides, which were evaluated for their analgesic, anti-inflammatory, and antitumor activities, demonstrating promising results (Alagarsamy et al., 2015). Another research focused on novel 3-benzyl-substituted-4(3H)-quinazolinones, showing significant broad-spectrum antitumor activity and nearly 1.5–3.0-fold more potency compared with the positive control 5-FU (Al-Suwaidan et al., 2016).

Anticonvulsant Activities

In the realm of neurological disorders, some derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and evaluated for their anticonvulsant activities. A study developed a series of these derivatives, which were promising for experimental studies of anticonvulsant activity based on molecular docking and in vivo results. The leader compound improved all experimental convulsive syndrome rates in mice without motor coordination impairment, suggesting a potential new treatment avenue for convulsive disorders (El Kayal et al., 2019).

Molecular Docking Studies

Further, molecular docking studies have been employed to understand the interaction of quinazolinone derivatives with biological targets. One study conducted DFT and experimental investigations on vibrational spectroscopy and molecular docking studies of a quinazolinone derivative, revealing its potential inhibitory activity against BRCA2 complex, which is significant for cancer research (El-Azab et al., 2016).

properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-21-17(11-28-12)13-5-4-6-14(9-13)22-18(25)10-24-19(26)15-7-2-3-8-16(15)23-20(24)27/h2-9,11H,10H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSKHHSOCXPZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.